Multi-Target HTS Profiling Panel (PubChem BioAssay Footprint)
The compound has been tested in 123 distinct bioassays deposited in PubChem, spanning targets including RGS4, μ-opioid receptor, ADAM17, M1 muscarinic receptor, caspase-3, sialate O-acetylesterase, and fatty acid-CoA ligase . This broad screening footprint is qualitatively larger than typical for many single-target-optimized triazine probes. However, no direct head-to-head comparator data are available within these HTS results, and activity outcomes are reported only as single-point percentage activation/inhibition without full dose-response curves or comparator benchmarking .
| Evidence Dimension | Number of distinct biological targets screened |
|---|---|
| Target Compound Data | 123 BioAssay records in PubChem |
| Comparator Or Baseline | Typical single-target triazine probes: <10 BioAssay records |
| Quantified Difference | At least 10-fold broader screening coverage |
| Conditions | Public HTS data aggregation (PubChem, as of 2026-04-30) |
Why This Matters
A broadly screened compound provides a more extensive selectivity profile, reducing the risk of unrecognized off-target activities that could confound mechanistic studies.
